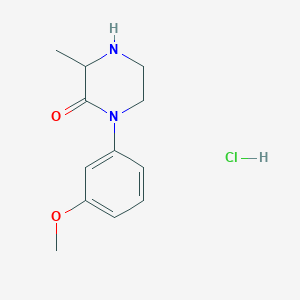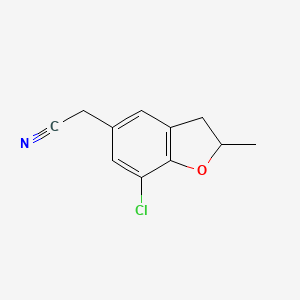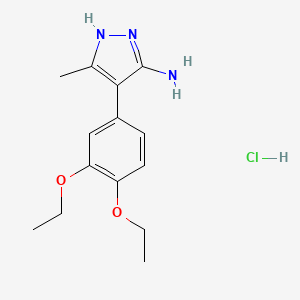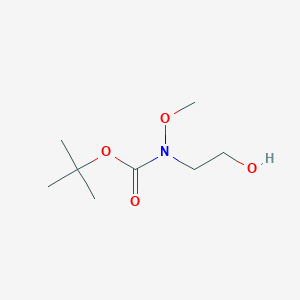
N-メトキシ-N-(2-ヒドロキシエチル)カルバミン酸tert-ブチル
説明
“Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester” is a derivative of carbamic acid . Carbamic acid, also known as aminoformic acid or aminocarboxylic acid, is a chemical compound with the formula H2NCOOH . It can be obtained by the reaction of ammonia (NH3) and carbon dioxide (CO2) at very low temperatures .
Molecular Structure Analysis
The molecular structure of carbamic acid derivatives involves the carbamoyl functional group RR′N–C(=O)–, which is the carbamic acid molecule minus the OH part of the carboxyl . The specific molecular structure of “Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester” is not provided in the searched resources.Chemical Reactions Analysis
Carbamic acid and its derivatives can undergo various chemical reactions. For instance, the deprotonation of a carbamic acid yields a carbamate anion RR′NCOO−, the salts of which can be relatively stable . Specific chemical reactions involving “Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester” are not detailed in the searched resources.科学的研究の応用
神経保護剤の研究
この化合物は、潜在的な神経保護効果について研究されています。 例えば、カルバミン酸の誘導体は、アルミニウムなどの物質によって誘発される神経毒性に対する保護効果について調査されています 。これらの研究は、アルツハイマー病などの神経変性疾患の治療法を探す上で重要です。
アセチルコリンエステラーゼ阻害
カルバミン酸誘導体は、神経伝達物質アセチルコリンを分解する酵素であるアセチルコリンエステラーゼを阻害する能力について研究されています 。これは、筋無力症やアルツハイマー病など、アセチルコリンの増加が有益となる疾患の治療に特に関連しています。
薬物動態特性の分析
カルバミン酸誘導体の薬物動態特性は、重要な研究分野です。 これらの特性は、薬物の体内の挙動、すなわち吸収、分布、代謝、排泄を決定します 。これらの特性を理解することは、新しい医薬品の開発に不可欠です。
官能化リガンドの合成
カルバミン酸エステルは、官能化リガンドとして機能することができます。官能化リガンドは、他の分子に高い特異性で結合する分子です 。これらのリガンドは、さまざまな化学反応で使用することができ、医薬品化学において、薬物設計および合成のための貴重なツールです。
抗酸化酵素活性の調節
研究によると、特定のカルバミン酸誘導体は、内因性抗酸化酵素の活性を影響を与える可能性があります 。これは、酸化ストレス関連疾患において、これらの酵素の調節が治療効果をもたらす可能性があるため、重要です。
行動および認知機能の研究
カルバミン酸に関連する化合物は、動物モデルにおける行動および認知機能への影響を評価するために使用されてきました 。これらの研究は、これらの化合物の認知障害に対する潜在的な治療効果を理解するのに役立ちます。
作用機序
Target of Action
The primary target of Carbamic Acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl Ester is cereblon , a protein that plays a crucial role in various cellular processes . This compound acts as a functionalized cereblon ligand .
Mode of Action
Carbamic Acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl Ester interacts with its target, cereblon, by binding to it. This binding allows for the development of Thalidomide based PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells .
Biochemical Pathways
Upon binding to cereblon, this compound enables the rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This process is crucial for the formation of protein degrader libraries, which are collections of compounds designed to selectively degrade target proteins .
Result of Action
The molecular and cellular effects of the action of Carbamic Acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl Ester involve the degradation of target proteins. By binding to cereblon and facilitating the formation of PROTACs, this compound enables the selective degradation of specific proteins . This protein degradation can influence various cellular processes, potentially leading to therapeutic effects.
生化学分析
Biochemical Properties
Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carbamate kinase, an enzyme involved in the formation of carbamoyl phosphate, a crucial intermediate in the urea cycle and pyrimidine biosynthesis . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which facilitate the compound’s role in biochemical pathways.
Cellular Effects
The effects of Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, its impact on cell signaling pathways can lead to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with target proteins allows it to modulate their activity, leading to changes in gene expression and cellular function . These interactions are often mediated by the compound’s functional groups, which facilitate binding to specific sites on the target molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of monitoring its stability during experiments.
Dosage Effects in Animal Models
The effects of Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect the levels of specific metabolites within cells, thereby influencing metabolic flux . The compound’s role in these pathways underscores its potential as a tool for studying metabolic processes and developing new therapeutic strategies.
Transport and Distribution
The transport and distribution of Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in research and therapeutic applications.
Subcellular Localization
Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mode of action and optimizing its use in various applications.
特性
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-methoxycarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-8(2,3)13-7(11)9(12-4)5-6-10/h10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVUAYWBAPDMOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1458898.png)
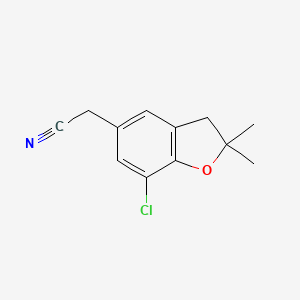
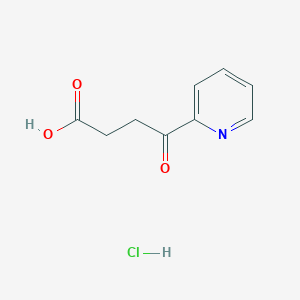
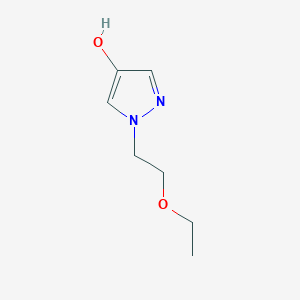


![Ethyl 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1458909.png)
